molecular formula C14H12N4OS B12115221 3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide

Cat. No.: B12115221
M. Wt: 284.34 g/mol
InChI Key: RPJDGDWDOSPFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide is a heterocyclic compound that features both benzothiazole and pyrazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the benzothiazole ring, known for its biological activity, combined with the pyrazine ring, which is often found in pharmacologically active compounds, makes this molecule a promising candidate for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable pyrazine derivative. One common method includes the reaction of 2-aminobenzothiazole with N,N-dimethylpyrazine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst like sulfuric acid or Lewis acids such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxide or sulfone derivatives .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzothiazole ring is known to inhibit certain enzymes, which could explain its biological activity. Additionally, the pyrazine ring may interact with DNA or proteins, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)pyrazine: Lacks the N,N-dimethylcarboxamide group but shares the core structure.

    3-(1,3-Benzothiazol-2-yl)-4-hydroxybenzenesulfonic acid: Contains a sulfonic acid group instead of the pyrazine ring.

    N-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Features a quinazoline ring instead of the pyrazine ring.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide is unique due to the combination of the benzothiazole and pyrazine rings, which are both known for their biological activity. This dual functionality makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide

InChI

InChI=1S/C14H12N4OS/c1-18(2)14(19)12-11(15-7-8-16-12)13-17-9-5-3-4-6-10(9)20-13/h3-8H,1-2H3

InChI Key

RPJDGDWDOSPFNF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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